molecular formula C8H5Br2NO B12868619 2-Bromo-4-(bromomethyl)benzo[d]oxazole

2-Bromo-4-(bromomethyl)benzo[d]oxazole

Cat. No.: B12868619
M. Wt: 290.94 g/mol
InChI Key: NXNAOXOTTQDSEP-UHFFFAOYSA-N
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Description

2-Bromo-4-(bromomethyl)benzo[d]oxazole is a heterocyclic compound with the molecular formula C8H5Br2NO It is a derivative of benzoxazole, characterized by the presence of bromine atoms at the 2 and 4 positions of the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(bromomethyl)benzo[d]oxazole typically involves the bromination of benzoxazole derivatives. One common method is the radical bromination of 4-bromo-3-nitrotoluene, followed by cyclization to form the benzoxazole ring . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with solvents such as dichloromethane or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to ensure the safety and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(bromomethyl)benzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups attached to the benzoxazole ring.

Scientific Research Applications

2-Bromo-4-(bromomethyl)benzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(bromomethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activities. The compound can also participate in redox reactions, affecting cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

    2-(Bromomethyl)benzo[d]oxazole: Similar in structure but lacks the additional bromine atom at the 4 position.

    2-Chloro-4-(chloromethyl)benzo[d]oxazole: Contains chlorine atoms instead of bromine, leading to different reactivity and applications.

    2-Methyl-4-(methylthio)benzo[d]oxazole: Substituted with methyl and thiomethyl groups, offering different chemical properties.

Uniqueness: 2-Bromo-4-(bromomethyl)benzo[d]oxazole is unique due to the presence of two bromine atoms, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C8H5Br2NO

Molecular Weight

290.94 g/mol

IUPAC Name

2-bromo-4-(bromomethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H5Br2NO/c9-4-5-2-1-3-6-7(5)11-8(10)12-6/h1-3H,4H2

InChI Key

NXNAOXOTTQDSEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)Br)CBr

Origin of Product

United States

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